Product packaging for 6-(Chloromethyl)pyridin-3-amine(Cat. No.:CAS No. 1140241-24-2)

6-(Chloromethyl)pyridin-3-amine

Cat. No.: B3083281
CAS No.: 1140241-24-2
M. Wt: 142.58 g/mol
InChI Key: YIRHFXGPFBXWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Chloromethyl)pyridin-3-amine is a versatile chemical building block of significant interest in medicinal and materials chemistry. This compound features a pyridine ring substituted with both an electron-donating amine group and a reactive chloromethyl group, making it a valuable bifunctional intermediate . The chloromethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions to form stable carbon-nitrogen and carbon-sulfur bonds. This allows researchers to tether the pyridine scaffold to other molecular structures, a process critical for creating functionalized ligands . Compounds with chloromethyl groups on heteroaromatic rings, such as this one, are particularly valuable for the immobilization of biomimetic metal ion chelates onto solid supports like functionalized carbons, aiding in the development of recyclable heterogeneous catalysts . The amine group can serve as a metal-coordinating site or be further functionalized, enabling the synthesis of complex molecular architectures. Its primary research applications include serving as a precursor in the synthesis of potential pharmaceutical compounds and in the development of advanced catalytic systems . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2 B3083281 6-(Chloromethyl)pyridin-3-amine CAS No. 1140241-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(chloromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRHFXGPFBXWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304018
Record name 6-(Chloromethyl)-3-pyridinamine
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URL https://comptox.epa.gov/dashboard/DTXSID501304018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140241-24-2
Record name 6-(Chloromethyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140241-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Chloromethyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 6 Chloromethyl Pyridin 3 Amine

Detailed Reaction Mechanisms of Nucleophilic Substitutions

Nucleophilic substitution reactions are fundamental to the chemistry of 6-(chloromethyl)pyridin-3-amine, providing a primary pathway for its functionalization.

Reactivity of the Chloromethyl Group Towards Various Nucleophiles

The chloromethyl group at the 6-position of the pyridine (B92270) ring is a key site for nucleophilic attack. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of SN2 reactions and any potential carbocation intermediate in SN1 reactions. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.

Common nucleophiles that react with the chloromethyl group include:

Amines: Primary and secondary amines react to form the corresponding aminomethylpyridines. The reaction typically proceeds via an SN2 mechanism. youtube.com

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to yield ethers.

Thiols: Thiolates are excellent nucleophiles and readily form thioethers.

Cyanide: The cyanide ion is a potent nucleophile that introduces a cyanomethyl group, which can be further elaborated.

Carbanions: Stabilized carbanions, such as those derived from malonic esters, can be used to form new carbon-carbon bonds.

The general mechanism for the SN2 reaction at the chloromethyl group is depicted below:

Scheme 1: General SN2 reaction at the chloromethyl group.

Generated codeGenerated code

Py-R' → Py⁺-O⁻-R' + R-C(=O)OH

Generated code

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are at the forefront of computational chemistry. These methods are used to investigate the electronic properties of molecules, providing a foundational understanding of their stability and reactivity.

Electronic Structure Analysis (HOMO-LUMO) for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower reactivity.

For 6-(Chloromethyl)pyridin-3-amine, a HOMO-LUMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The amine group and the pyridine (B92270) ring are expected to be key sites for electronic activity. However, without specific computational data, a precise description of the HOMO-LUMO energy levels and their distribution across the molecule is not possible.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color spectrum to indicate regions of varying electron density. Typically, red areas signify electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions, prone to nucleophilic attack.

A theoretical MEP analysis of this compound would likely reveal a high electron density around the nitrogen atom of the amine group and the pyridine ring, making these areas potential nucleophilic sites. Conversely, the chloromethyl group would be expected to be an electrophilic site due to the electron-withdrawing nature of the chlorine atom.

Global Reactivity Descriptors and Electron Charge Transfer Analysis

An analysis of these descriptors for this compound would offer a more nuanced understanding of its chemical behavior, but such specific data is not currently available in published research.

Modeling of Reaction Pathways and Transition States for Synthetic Optimization

Computational modeling can be employed to simulate reaction pathways and identify transition states. This is particularly useful for optimizing synthetic procedures by predicting the most energetically favorable routes and identifying potential byproducts. For a molecule like this compound, which can serve as a building block in organic synthesis, modeling its reactions would be highly beneficial for chemists. However, no such specific modeling studies have been found.

Prediction of Regioselectivity through Computational Parameters

Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of many chemical reactions. Computational methods can predict the regioselectivity of reactions by analyzing various parameters.

Quantification of Steric and Electronic Effects on Substitution Outcomes

The outcome of a substitution reaction on the pyridine ring of this compound would be influenced by both steric and electronic factors. The existing substituents—the amino group and the chloromethyl group—would direct incoming reagents to specific positions. Computational analysis can quantify these effects, for instance, by calculating the energies of possible intermediates and transition states for substitution at different ring positions. While studies on the regioselectivity of substituted pyridines exist, a targeted computational analysis quantifying these effects for this compound is not available.

Solvatochromic Parameters and Their Correlation with Regioselectivity

The interaction between a solute and the surrounding solvent can significantly influence the electronic absorption spectra of a molecule, a phenomenon known as solvatochromism. These solvent-induced spectral shifts provide valuable insights into the nature of solute-solvent interactions and can be correlated with the reactivity and regioselectivity of chemical reactions. The study of solvatochromic parameters in the context of substituted pyridines, such as this compound, is crucial for understanding and predicting their chemical behavior in different solvent environments.

Solvatochromism arises from differential solvation of the ground and excited states of a molecule. Polar solvents, for instance, will interact differently with the dipolar and polarizable solute molecule in its ground and excited states, leading to a shift in the absorption maximum. These shifts can be quantified using empirical solvent polarity scales, which include parameters such as the Reichardt's dye ET(30) value, as well as Kamlet-Taft parameters: the hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).

While direct experimental studies on the solvatochromic parameters of this compound are not extensively documented in publicly available literature, research on structurally related aminopyridine derivatives and other substituted pyridines offers a strong basis for understanding its potential behavior. For instance, studies on aminopyridine Schiff bases have demonstrated that the electronic absorption bands are sensitive to solvent polarity. asianpubs.org Similarly, research on other polar heterocyclic compounds, such as cycloimmonium ylids and 4-pyridiniophenolates, has shown significant solvatochromism that can be analyzed using multi-parameter equations to delineate the contributions of different types of intermolecular interactions. mdpi.comrsc.org

The correlation of these solvatochromic parameters with regioselectivity is a key aspect of computational and theoretical studies. The solvent can influence the relative energies of different transition states in a reaction, thereby directing the reaction towards a specific regioisomer. For example, in the trifluoromethylation of 4-acetylpyridine, a complete reversal of regioselectivity was observed when switching from a dichloromethane (B109758)/water mixture to a dimethylsulfoxide/water mixture, highlighting the profound impact of the solvent environment. researchgate.net

The underlying principle is that a solvent that preferentially stabilizes one transition state over another will favor the formation of the corresponding product. This stabilization is a function of the solvent's properties, which are captured by the solvatochromic parameters. For a molecule like this compound, which possesses both an amino group and a chloromethyl group on a pyridine ring, reactions can potentially occur at multiple sites. The regioselectivity of, for example, an N-alkylation or an electrophilic aromatic substitution would be highly dependent on the solvent's ability to stabilize the respective transition states.

Computational models, often employing methods like Density Functional Theory (DFT) combined with a continuum solvent model (like the Polarizable Continuum Model, PCM), can be used to predict the electronic spectra and reaction pathways in different solvents. mdpi.comacs.org These theoretical calculations can provide insights into the changes in the molecular orbitals and dipole moments upon excitation and during a reaction, and how these are influenced by the solvent.

To illustrate the concept, consider a hypothetical reaction of this compound where two different regioisomers can be formed. The ratio of these isomers would be expected to vary with the solvent. By correlating the isomer ratio with the ET(30), α, β, and π* values of a series of solvents, a quantitative relationship can be established. This relationship can then be used to select the optimal solvent to achieve the desired regioselectivity.

The following interactive table provides a hypothetical representation of how solvatochromic parameters could be correlated with the regioselectivity of a reaction involving a substituted pyridine. The data is illustrative and based on general principles observed in related systems.

SolventET(30) (kcal/mol)π*αβRegioisomer Ratio (A:B)
n-Hexane31.00.000.000.001:1
Toluene (B28343)33.90.540.000.111.5:1
Chloroform39.10.580.440.002:1
Acetone42.20.710.080.483:1
Acetonitrile45.60.750.190.314:1
Ethanol51.90.540.830.771:2
Methanol55.40.600.930.621:3
Water63.11.091.170.471:5

In this hypothetical table, a non-polar solvent like n-hexane shows little selectivity. As the polarity and hydrogen bonding ability of the solvent changes, the ratio of the two hypothetical regioisomers (A and B) shifts significantly. For instance, aprotic polar solvents favor isomer A, while protic solvents strongly favor isomer B. This type of data, once experimentally or computationally determined for this compound, would be invaluable for synthetic chemists to control reaction outcomes.

Advanced Applications in Organic Synthesis Research

6-(Chloromethyl)pyridin-3-amine as a Versatile Synthetic Building Block

The strategic and selective modification of this compound at its three principal reactive sites—the chloromethyl group, the pyridine (B92270) ring, and the amino group—unlocks a vast chemical space for the generation of diverse molecular architectures. This versatility has positioned it as a cornerstone in synthetic strategies aimed at producing novel compounds with potential applications in medicinal chemistry and materials science.

Functionalization of the Chloromethyl Moiety for Diverse Derivatives

The chloromethyl group serves as a primary site for nucleophilic substitution, enabling the introduction of a wide range of functional groups. This reactivity is a cornerstone of its utility as a building block. For instance, reaction with various nucleophiles leads to the displacement of the chloride ion, forming new carbon-heteroatom or carbon-carbon bonds. This straightforward functionalization has been exploited in the synthesis of numerous derivatives with tailored properties. nih.gov

A notable application of this reactivity is in the preparation of precursors for agrochemicals and pharmaceuticals. For example, the chlorine atom on the methyl group can be converted to an amino group, a critical step in the synthesis of certain insecticides. google.com This transformation highlights the importance of the chloromethyl group as a handle for introducing nitrogen-containing functionalities.

The reactivity of the chloromethyl group is not limited to simple substitution. It can also participate in more complex transformations, such as the formation of heterocyclic rings. This versatility allows for the construction of elaborate molecular scaffolds from a relatively simple starting material. The ability to readily modify the chloromethyl moiety makes this compound a highly sought-after intermediate in organic synthesis.

Derivatization of the Pyridine Ring and Amino Group through Directed Synthesis

Beyond the chloromethyl group, the pyridine ring and the amino group offer additional opportunities for synthetic diversification. The amino group can be readily acylated, alkylated, or used as a directing group for reactions on the pyridine ring. For example, acylation of the amino group can be used to protect it during subsequent transformations or to introduce specific functionalities. google.com

The pyridine ring itself can undergo a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling. The position of the amino and chloromethyl groups influences the regioselectivity of these reactions, allowing for controlled derivatization of the ring. This directed synthesis approach is crucial for accessing specific isomers of substituted pyridines, which may have distinct biological activities.

Furthermore, the amino group can be transformed into other functional groups, such as a cyano or a nitro group, which can then be further elaborated. This ability to interconvert functional groups adds another layer of versatility to the synthetic utility of this compound. The combination of reactions at the amino group and the pyridine ring allows for the creation of a vast library of compounds from a single starting material.

Synthesis of Complex Pyridine-Containing Heterocycles

The inherent reactivity of this compound makes it an ideal precursor for the construction of more complex, fused heterocyclic systems. These structures are of significant interest due to their prevalence in biologically active molecules and functional materials.

Annulation and Ring Closure Reactions for Fused Systems

Annulation reactions, which involve the formation of a new ring fused to the existing pyridine core, are a powerful strategy for building molecular complexity. The functional groups of this compound can participate in intramolecular cyclization reactions to form a variety of fused heterocycles. For instance, the amino group can react with a suitably positioned electrophile, introduced via functionalization of the chloromethyl group, to form a new five- or six-membered ring.

Ring closure reactions can also be achieved through tandem processes. For example, a reaction sequence involving a Michael addition followed by an intramolecular cyclization can lead to the formation of 5,6-fused 2-pyridone ring systems. organic-chemistry.org These types of reactions demonstrate the potential of this compound to serve as a linchpin in the assembly of complex polycyclic structures. The strategic design of reaction sequences allows for the controlled construction of specific fused systems with desired substitution patterns. organic-chemistry.org

Integration into Multi-Component Reaction Sequences for Molecular Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient route to molecular diversity. The trifunctional nature of this compound makes it an excellent candidate for inclusion in MCRs.

For example, it can serve as a key building block in the synthesis of highly substituted pyridine derivatives. nih.gov In such reactions, the amino group, the chloromethyl group, and the pyridine nitrogen can all participate in the formation of new bonds, leading to the rapid assembly of complex molecules. The use of this compound in MCRs provides a powerful tool for generating libraries of compounds for high-throughput screening in drug discovery and materials science. researchgate.net

Development of Specialized Ligands and Chelates

The pyridine nitrogen and the amino group of this compound provide excellent coordination sites for metal ions, making it a valuable scaffold for the design of specialized ligands and chelates. These ligands can be used in a variety of applications, including catalysis, sensing, and coordination chemistry. nih.govresearchgate.netmdpi.com

By modifying the chloromethyl group with other donor atoms, such as oxygen or sulfur, tridentate or even tetradentate ligands can be synthesized. These multidentate ligands can form stable complexes with a variety of metal ions, and the electronic and steric properties of the resulting complexes can be fine-tuned by varying the substituents on the pyridine ring.

For Biomimetic Chemistry and Transition Metal Complexation

Pyridine-based ligands are fundamental in the field of biomimetic chemistry, where they are used to create synthetic molecules that mimic the function of biological systems, particularly metalloenzymes. mdpi.com These ligands are crucial for supporting transition metal ions to replicate the activity of copper-containing oxygenases or the 2-His-1-carboxylate facial triads found in non-haem iron-containing metalloenzymes. mdpi.com

The utility of this compound and its analogs stems from the chloromethyl group, which provides an electrophilic site. This site is essential for grafting these pyridine ligand scaffolds onto surfaces, such as functionalized activated carbon. mdpi.com This immobilization is a key step in creating heterogeneous catalysts that are both active and recyclable. The pyridine nitrogen and the amine group can act as coordination sites for a variety of transition metals, including manganese, iron, cobalt, nickel, copper, and zinc. rsc.org The resulting metal complexes exhibit unique structural and physicochemical properties influenced by the ligand framework. For instance, studies on related aryl-substituted tris(2-pyridylmethyl)amine (B178826) (tpa) ligands have shown that substitution on the pyridine ring significantly alters the ligand-field strength and coordination geometry of the metal center. rsc.org This can lead to hemilability, where one part of the ligand can reversibly bind and unbind from the metal, a property of interest in developing dynamic catalytic systems. rsc.org

The synthesis of these complexes often involves the reaction of the pyridine-containing ligand with a metal(II) chloride salt, leading to the formation of complexes with varying coordination numbers and geometries. rsc.org The table below summarizes the transition metals that commonly form complexes with pyridine-based ligands.

Transition Metal Common Oxidation State Relevance in Biomimicry/Catalysis
Copper (Cu)+1, +2Mimicking copper oxygenases, hemocyanin mdpi.com
Iron (Fe)+2, +3Mimicking non-haem iron enzymes mdpi.comrsc.org
Manganese (Mn)+2Catalysis, structural probes rsc.org
Cobalt (Co)+2Catalysis, structural probes rsc.org
Nickel (Ni)+2Hemilabile catalytic systems rsc.org
Zinc (Zn)+2Structural studies, Lewis acid catalysis rsc.org

Precursor for Advanced Organic Materials and Functionalized Polymers

The dual functionality of this compound makes it a valuable building block for advanced organic materials and functionalized polymers. The chloromethyl group can readily participate in nucleophilic substitution reactions, while the amino group and the pyridine nitrogen can be involved in polymerization or further functionalization.

Research has demonstrated the synthesis of pyridine-grafted copolymers with applications in materials science, such as those exhibiting fluorescence. mdpi.com The incorporation of pyridine moieties into polymer backbones, for instance through the Hantzsch reaction or by grafting onto existing polymers like those derived from acrylic acid and styrene, can enhance thermal stability, solubility, and introduce valuable photophysical properties. mdpi.com Polymers containing cyanopyridine units, for example, are noted for their charge-carrying properties. mdpi.com The aminomethyl group, which can be derived from the chloromethyl group of the title compound, is also used to anchor molecules to solid supports, a fundamental technique in the solid-phase synthesis of materials like oligonucleotides. wikipedia.org

The general approach involves reacting the chloromethyl group with a suitable nucleophile on a polymer backbone or using the amine functionality as a point for polymerization. This allows for the creation of polymers with tailored properties for specific applications.

Strategic Intermediate in Agrochemical and Pharmaceutical Synthesis Research

The pyridine scaffold is a ubiquitous feature in many biologically active compounds, making its derivatives highly sought after in medicinal and agrochemical research. nih.gov

Pathways to Neonicotinoid Insecticide Metabolites and Related Structures

This compound and its direct derivatives are crucial intermediates in the synthesis of chloropyridinyl neonicotinoid insecticides. google.com These insecticides, which include major products like Imidacloprid and Acetamiprid, act as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, leading to paralysis and death. nih.govsigmaaldrich.com

The synthesis of these insecticides often involves the reaction of a chloromethyl pyridine derivative, such as 2-chloro-5-chloromethylpyridine, with an appropriate amine. For example, N-(6-chloro-3-pyridylmethyl)-methylamine, an important intermediate for both Imidacloprid and Acetamiprid, is synthesized by reacting 2-chloro-5-chloromethylpyridine with methylamine (B109427). google.com Furthermore, the metabolic pathways of these insecticides in the environment and in biological systems can lead to related structures. For instance, N-methyl(6-chloro-3-pyridyl)methylamine is a known environmental transformation product of Acetamiprid. nih.gov A common metabolite for all chloropyridinyl neonicotinoids is 6-chloronicotinic acid (6-CNA), which is formed in animals after exposure. nih.gov The study of these metabolites is crucial for understanding the environmental fate and toxicology of this class of insecticides. nih.gov

The table below lists key neonicotinoids and related compounds synthesized from or metabolically related to chloromethyl pyridine intermediates.

Compound Name CAS Number Classification Relation to this compound
Imidacloprid138261-41-3Neonicotinoid InsecticideSynthesized from chloromethyl pyridine intermediates google.com
Acetamiprid135410-20-7Neonicotinoid InsecticideSynthesized from chloromethyl pyridine intermediates google.com
N-(6-chloro-3-pyridylmethyl)-methylamine120739-62-0Synthetic IntermediateKey precursor for Imidacloprid and Acetamiprid google.com
6-Chloronicotinic acid5326-23-8MetaboliteCommon metabolite of chloropyridinyl neonicotinoids nih.gov

Synthesis of Pyridine-Based Pharmacophores and Advanced Drug Intermediates

The pyridine ring is a privileged scaffold in medicinal chemistry, recognized for its role as a pharmacophore that can improve the pharmacological activity and water solubility of drug candidates. nih.gov this compound serves as a versatile starting material for a wide array of complex heterocyclic systems and advanced drug intermediates.

The reactive chloromethyl and amino groups allow for the construction of fused ring systems and the introduction of diverse substituents. For example, functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines, which possess a range of pharmacological activities, can be synthesized from chloromethyl pyrimidine (B1678525) analogs. mdpi.com In one study, the regioselective nucleophilic substitution of a related dichloropyrimidine with methylamine yielded a 4-methylamino derivative, demonstrating the controlled synthesis of monosubstituted intermediates for further elaboration into potential drug molecules. mdpi.com The synthesis of pyrazolo[1,5-a]pyridines, another class of medicinally important compounds with antiviral and anticancer properties, also relies on pyridine-based precursors. nih.gov

The conversion of the chloromethyl group to an aminomethyl group yields 6-(aminomethyl)pyridin-3-amine, a building block in its own right for medicinal chemistry. google.comcymitquimica.com This transformation and subsequent reactions open pathways to a multitude of pyridine derivatives evaluated for various biological activities, including anticonvulsant and antihistaminic properties. researchgate.net The versatility of the pyridine core allows for its incorporation into a vast chemical space, leading to the discovery of novel therapeutic agents. beilstein-journals.org

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

Proton (¹H) and Carbon (¹³C) NMR for Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques. They provide information on the number and types of hydrogen and carbon atoms in a molecule, respectively. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus.

For 6-(Chloromethyl)pyridin-3-amine, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the chloromethyl group, and the protons of the amine group. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (e.g., singlet, doublet, triplet) would reveal the number of adjacent protons.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the chloromethyl group. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its substituents.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Pyridine Ring Protons6.5 - 8.5Pyridine Ring Carbons120 - 150
-CH₂Cl Protons4.5 - 5.0-CH₂Cl Carbon40 - 50
-NH₂ ProtonsVariable (broad)

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Byproduct Tracing

To further resolve the structure and confirm the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are utilized. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C atoms. This is particularly useful for assigning which proton signal corresponds to which carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for piecing together the molecular skeleton and confirming the relative positions of different functional groups. In the context of this compound, HMBC would be crucial in verifying the position of the chloromethyl and amine groups on the pyridine ring. It can also be instrumental in identifying and characterizing any byproducts formed during the synthesis.

Detailed 2D NMR data (HSQC, HMBC) for this compound is not available in the public academic domain at this time.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for determining the molecular weight of a compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₆H₇ClN₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass.

Specific HRMS data, including calculated and experimentally found m/z values for this compound, were not located in the reviewed literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Impurity Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is ideal for analyzing complex mixtures, identifying impurities, and assessing the purity of a sample. In the synthesis of this compound, LC-MS would be employed to monitor the reaction progress, identify any unreacted starting materials or byproducts, and ultimately confirm the purity of the final product.

While LC-MS is a standard technique for such analyses, specific chromatograms or impurity profiles for this compound are not documented in the available academic sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes the molecular bonds to vibrate at specific frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic ring and the chloromethyl group, C=C and C=N stretching of the pyridine ring, and the C-Cl stretching of the chloromethyl group.

Published experimental IR spectra with specific band assignments for this compound could not be found in the surveyed academic literature. The table below lists the expected characteristic absorption bands for the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Alkyl)2850 - 3000
C=C and C=N Stretch (Aromatic Ring)1400 - 1600
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800

Note: These are general frequency ranges and the exact position and intensity of the bands can be influenced by the molecular structure and sample state.

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

Research on analogs such as 6-Methylpyridin-3-amine reveals detailed structural information. researchgate.netnih.gov In the crystal structure of 6-Methylpyridin-3-amine, the molecule is nearly planar, with the methyl carbon and amine nitrogen atoms being only slightly displaced from the plane of the pyridine ring. researchgate.netnih.gov The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, which link adjacent molecules together. researchgate.netnih.gov This type of hydrogen bonding is a crucial interaction that would likely influence the crystal lattice of this compound as well, given the presence of the amino group and the pyridine nitrogen.

Similarly, studies on other substituted pyridines, like 2-(chloromethyl)pyridine (B1213738) and cocrystals of amino-chloropyridine derivatives with chlorobenzoic acids, further illustrate the application of X-ray diffraction. researchgate.netmdpi.com These studies determine crystallographic data such as the crystal system, space group, and unit cell dimensions, which are fundamental for defining the solid-state structure. researchgate.netmdpi.com For example, the crystal structure of 2-(chloromethyl)pyridine was determined to be monoclinic with the space group P21/c. researchgate.net

In the context of this compound, a single-crystal X-ray diffraction experiment would reveal the exact conformation of the chloromethyl group relative to the pyridine ring and the orientation of the amine group. This analysis is critical for understanding steric and electronic effects within the molecule and how it interacts with other molecules in a crystalline environment. The conformational flexibility of side chains, such as the chloromethyl group, can be "frozen" and observed in the solid state, providing a detailed snapshot of its preferred arrangement. sigmaaldrich.commdpi.com

Table 1: Representative Crystallographic Data for a Related Pyridine Derivative (6-Methylpyridin-3-amine)

Parameter Value Reference
Chemical Formula C₆H₈N₂ nih.gov
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
Unit Cell Dimensions a = 3.966 Å, b = 13.911 Å, c = 10.999 Å, β = 94.65° researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For this compound, GC-MS is an indispensable tool for monitoring its synthesis and assessing the purity of the final product.

Amines can sometimes be challenging to analyze directly via GC due to their polarity, which can cause peak tailing and poor reproducibility. vt.edubre.com However, methods using robust columns, or derivatization of the amine group, can overcome these issues. vt.edunih.gov In a typical synthesis of this compound, GC-MS can be used to monitor the reaction progress. Small aliquots of the reaction mixture can be withdrawn at different time intervals, and after appropriate workup, analyzed by GC-MS. This allows researchers to track the consumption of starting materials and the formation of the desired product, enabling the optimization of reaction conditions such as temperature, pressure, and catalyst loading. mdpi.comresearchgate.net

The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that acts as a chemical "fingerprint." This allows for the unambiguous identification of the product, this compound, as well as any side-products, unreacted starting materials, or intermediates. mdpi.com

Once the synthesis is complete, GC-MS is used to determine the purity of the isolated product. The high sensitivity of the technique allows for the detection and quantification of even trace amounts of impurities. nih.govresearchgate.net By integrating the peak areas in the chromatogram, a quantitative measure of purity can be obtained. This is crucial for ensuring the quality of the compound for subsequent research applications. researchgate.net

Table 2: Hypothetical GC-MS Data for Monitoring the Synthesis of this compound

Reaction Time (hours) Reactant A (%) Reactant B (%) This compound (%) Byproduct C (%)
0 50.0 49.5 0.0 0.5
1 35.2 34.8 28.5 1.5
2 15.1 14.9 67.3 2.7
4 2.3 2.1 92.1 3.5

UV-Vis Absorption Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores like aromatic rings and functional groups with non-bonding electrons or pi-bonds.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine ring. Pyridine itself exhibits absorption bands corresponding to π → π* and n → π* transitions. nist.gov The π → π* transitions are typically high-intensity bands arising from the promotion of electrons in the aromatic π-system, while the n → π* transition involves promoting a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital and is generally of lower intensity. researchgate.netdcu.ie

The presence of substituents on the pyridine ring significantly influences the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. The amino group (-NH₂) is a strong auxochrome, a group that, when attached to a chromophore, modifies the λ_max and ε. As an electron-donating group, the amino group can engage in resonance with the pyridine ring, which typically shifts the absorption bands to longer wavelengths (a bathochromic or red shift) and increases their intensity. nih.gov The chloromethyl group (-CH₂Cl), being weakly electron-withdrawing, would also have a modest effect on the electronic transitions.

Analysis of the UV-Vis spectrum provides valuable information about the electronic properties of this compound. researchgate.net The solvent in which the spectrum is measured can also influence the λ_max values, a phenomenon known as solvatochromism. This effect can offer further insights into the nature of the electronic transitions and the molecule's interaction with its environment. researchgate.net

Table 3: Representative UV-Vis Absorption Data for Pyridine and a Substituted Pyridine

Compound Solvent λ_max (nm) (Transition) Molar Absorptivity (ε) Reference
Pyridine Hexane 251 (π → π*) 2000 nist.gov
Pyridine Hexane 270 (n → π*) 450 nist.gov

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Pyridine (B92270) Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic routes for pyridines. Researchers are actively exploring methods that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One promising approach is the use of multicomponent reactions (MCRs) in environmentally benign solvents like water or ethanol. researchgate.netnih.govrsc.org These reactions allow for the construction of complex pyridine scaffolds in a single step from simple starting materials, significantly reducing the number of synthetic operations and the generation of waste. researchgate.netnih.gov For instance, a one-pot, four-component reaction under microwave irradiation has been shown to produce pyridine derivatives in excellent yields (82%–94%) with short reaction times (2–7 minutes). nih.govacs.org This method offers a significant advantage over traditional heating methods in terms of both efficiency and energy consumption. nih.govacs.org

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, is emerging as a powerful tool for the scalable and safe production of pyridine derivatives. organic-chemistry.orgresearchgate.netresearchgate.netmdpi.com This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.

A notable example is the use of a continuous flow microreactor for the N-oxidation of pyridine derivatives, which achieved yields of up to 99% with significantly shorter reaction times compared to batch reactions. organic-chemistry.orgresearchgate.net The system demonstrated remarkable stability, operating continuously for over 800 hours without a loss of catalyst activity, highlighting its potential for large-scale industrial production. organic-chemistry.orgresearchgate.net Furthermore, flow chemistry has been successfully applied to classic pyridine syntheses like the Bohlmann-Rahtz and Hantzsch reactions, enabling continuous processing and improving reaction kinetics. researchgate.net The development of autonomous self-optimizing flow systems further accelerates the identification of optimal reaction conditions, paving the way for the rapid and efficient synthesis of pyridine-based ligands and other complex molecules. rsc.org

Chemoenzymatic and Biocatalytic Synthesis of Chiral Analogues

The demand for enantiomerically pure chiral pyridines and their derivatives in the pharmaceutical industry is a major driving force for the development of chemoenzymatic and biocatalytic methods. nih.govacs.orgcore.ac.uk These approaches utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform highly selective transformations that are often difficult to achieve with traditional chemical methods. nih.govacs.orgcore.ac.ukresearchgate.net

A key strategy involves the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines, which are important precursors for many medicinally relevant compounds. nih.govacs.org By combining chemical synthesis with biocatalysis, researchers have developed a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org This approach has been successfully applied to the synthesis of key intermediates for drugs like Niraparib. nih.govacs.org

Furthermore, engineered enzymes, such as P411 variants, have been developed to catalyze the intramolecular C(sp3)–H amination of azide (B81097) precursors, providing a novel route to chiral pyrrolidines and indolines. acs.org The use of dioxygenases for the cis-dihydroxylation of pyridine derivatives has also enabled the synthesis of the first enantiopure 4,4'-bipyridyls, which are valuable building blocks for chiral metal-organic frameworks. nih.gov

Exploration of Novel Reactivity Patterns under Mild Conditions

The discovery and development of novel reactivity patterns for pyridine synthesis under mild conditions is a continuous pursuit in organic chemistry. organic-chemistry.org This includes the exploration of photocatalysis and electrocatalysis, which utilize light and electricity, respectively, to drive chemical transformations. numberanalytics.commdpi.com

Visible-light photocatalysis, for instance, has been used to synthesize pyridine derivatives through radical-mediated pathways, offering a metal-free alternative to traditional cross-coupling reactions. numberanalytics.com Similarly, electrocatalysis has been applied to pyridine synthesis through electrochemical oxidation or reduction reactions. numberanalytics.com These methods often proceed under mild conditions and can exhibit high selectivity.

Researchers are also investigating novel rearrangement reactions that lead to the formation of the pyridine ring. numberanalytics.com For example, certain sigmatropic rearrangements can be employed to construct the pyridine core. numberanalytics.com Additionally, the activation of otherwise unreactive C-H bonds is a powerful strategy for the functionalization of pyridines. For example, the treatment of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA) leads to the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles through a formal electrophilic [4+1]-cyclization. rsc.org

Advanced Computational Methods for Reaction Discovery and Optimization

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical reactions. mit.edu In the context of pyridine synthesis, advanced computational methods are being used for reaction discovery, optimization, and the design of novel catalysts. mit.edunih.govnih.gov

Ab initio methods, combined with potential energy surface (PES) walking algorithms, are being developed to automatically discover new reaction pathways without prior knowledge of the products. mit.edu This approach has the potential to uncover unprecedented transformations and expand the synthetic chemist's toolbox.

Furthermore, computational studies, including Density Functional Theory (DFT) calculations, are used to elucidate the electronic structure of pyridine-containing complexes and to understand the factors that control selectivity in catalytic reactions. acs.orgacs.org For example, computational models have been used to explain the selectivity observed in enzyme-catalyzed reactions by analyzing the binding poses of substrates within the enzyme's active site. acs.org

Integrated Experimental and Computational Approaches in Reaction Design

The synergy between experimental and computational chemistry is proving to be a powerful strategy for the rational design of new reactions and the optimization of existing ones. rsc.org By combining experimental observations with computational modeling, researchers can gain a deeper understanding of reaction mechanisms and make more informed decisions in the design of new synthetic routes. acs.orgrsc.org

For example, in the development of new B-Raf kinase inhibitors, an integrated approach involving molecular docking, pharmacophore-based virtual screening, and binding free energy calculations was used to design and identify new purinyl pyridine derivatives with potent inhibitory activity. nih.gov Similarly, experimental and computational studies were used to investigate the interactions between pyridine and covalent-organic frameworks (COFs), leading to the development of more stable materials. rsc.org

This integrated approach is also being applied to the design of new catalysts. For instance, computational design has been used to develop novel 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as dual EGFR kinase inhibitors. nih.gov The combination of experimental screening and computational analysis allows for the rapid identification of promising lead compounds and the optimization of their properties.

Q & A

Q. What synthetic methodologies are effective for preparing 6-(Chloromethyl)pyridin-3-amine?

  • Methodological Answer : A two-step approach is commonly employed:

Chloromethylation : Introduce the chloromethyl group to pyridine derivatives via electrophilic substitution or cross-coupling reactions. For example, palladium-catalyzed C–N coupling can attach the chloromethyl moiety to the pyridine core .

Amination : Convert the intermediate to the amine group using hydrogenation (e.g., Pd/C in methanol under H₂) or catalytic amination. Evidence from similar compounds (e.g., 6-(Difluoromethoxy)pyridin-3-amine) suggests hydrogenation at 60–80°C achieves >90% yield .
Key Considerations : Optimize reaction time and catalyst loading (e.g., 5–10% Pd/C) to minimize side products like dehalogenated byproducts .

Q. How can this compound be characterized structurally?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the chloromethyl (-CH₂Cl) and amine (-NH₂) groups. For example, the chloromethyl proton typically appears as a singlet at δ 4.5–5.0 ppm, while aromatic protons resonate at δ 7.0–8.5 ppm .
  • X-ray Crystallography : Refine crystal structures using programs like SHELXL to resolve bond angles and confirm regiochemistry. Recent updates to SHELXL improve handling of disordered Cl atoms in aromatic systems .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₆H₇ClN₂: 142.03 g/mol) and detects isotopic patterns for Cl .

Q. What purification strategies are recommended for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use solvent pairs like methanol/diethyl ether or dichloromethane/hexane. For hydrochloride salts (e.g., 6-(Difluoromethyl)pyridin-3-amine hydrochloride), aqueous HCl and ethanol yield high-purity crystals .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) gradients. Monitor fractions by TLC (Rf ≈ 0.4 in ethyl acetate) to isolate the target compound from halogenated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Design a factorial experiment to test variables:
VariableTested RangeOptimal ConditionReference
Catalyst Loading1–10% Pd/C5% Pd/C
Temperature50–100°C70°C
SolventMeOH, EtOH, THFMeOH
Data Analysis : Use ANOVA to identify significant factors. For example, excessive Pd/C (>10%) may accelerate dechlorination, reducing yield by 15–20% .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Case Study : If NMR suggests a meta-substitution pattern but X-ray indicates para, re-examine sample purity (e.g., HPLC with C18 columns) to rule out isomer contamination .
  • Refinement Tools : Use SHELXL’s TWIN and BASF commands to model disorder or twinning in crystals, which may arise from Cl mobility .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian09) to validate proposed structures .

Q. What strategies mitigate impurities like dehalogenated byproducts or regioisomers?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS to detect masses corresponding to dechlorinated species (e.g., m/z 106 for pyridin-3-amine) or regioisomers (e.g., 4-(Chloromethyl)pyridin-3-amine) .
  • Process Adjustments :
  • Reduce reaction time to limit dehalogenation.
  • Introduce steric hindrance (e.g., bulky ligands) during synthesis to favor regioselectivity .
  • Advanced Purification : Use preparative HPLC with a chiral column (e.g., CHIRALPAK IA) to separate isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.